N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine
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Overview
Description
“N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: Starting with a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the propyl chain: The propyl chain can be introduced via alkylation reactions.
Synthesis of the oxazole ring: The oxazole ring can be formed through cyclization of appropriate precursors.
Final coupling: The final step involves coupling the various fragments together under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
“N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of sulfoxides or sulfones.
Reduction: May result in the reduction of the imidazole or oxazole rings.
Substitution: Can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Inhibition or activation of pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Cellular effects: The compound may induce changes in cellular processes, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: shares structural similarities with other compounds containing imidazole, sulfonyl, and oxazole groups.
Examples: Compounds like “this compound” analogs with different substituents on the phenyl rings.
Uniqueness
Structural complexity: The unique combination of functional groups in “this compound” contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-17-8-10-19(11-9-17)30(27,28)22-21(24-12-5-14-26-15-13-23-16-26)29-20(25-22)18-6-3-2-4-7-18/h2-4,6-11,13,15-16,24H,5,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVVBMVPPOZDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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